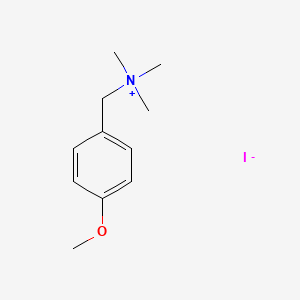
(4-Methoxyphenyl)methyl-trimethylazanium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)methyl-trimethylazanium;iodide is a quaternary ammonium compound with the molecular formula C11H18INO. This compound is known for its unique structure, which includes a methoxyphenyl group attached to a trimethylazanium ion, paired with an iodide ion. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl-trimethylazanium;iodide typically involves the reaction of 4-methoxybenzyl chloride with trimethylamine in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The resulting product is then treated with hydroiodic acid to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization techniques to obtain high-purity product
Quality Control: Rigorous testing for purity and consistency using techniques like NMR, HPLC, and LC-MS
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)methyl-trimethylazanium;iodide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(4-Methoxyphenyl)methyl-trimethylazanium;iodide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmitter activity.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)methyl-trimethylazanium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering their signaling activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)methyl-dimethylazanium;iodide
- (4-Methoxyphenyl)methyl-trimethylphosphonium;iodide
- (4-Methoxyphenyl)methyl-trimethylsulfonium;iodide
Uniqueness
(4-Methoxyphenyl)methyl-trimethylazanium;iodide is unique due to its specific structure and the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research applications.
Propriétés
Numéro CAS |
17734-35-9 |
|---|---|
Formule moléculaire |
C11H18INO |
Poids moléculaire |
307.17 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H18NO.HI/c1-12(2,3)9-10-5-7-11(13-4)8-6-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OCWSRZGQVNZGDS-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


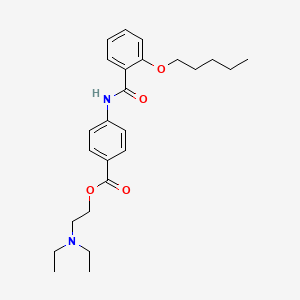


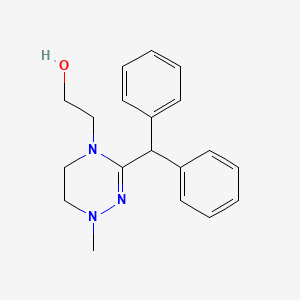
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)


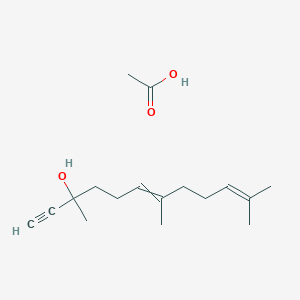
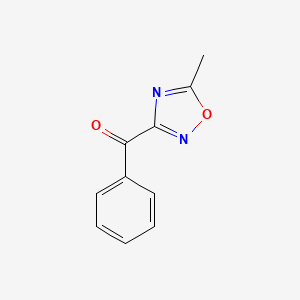
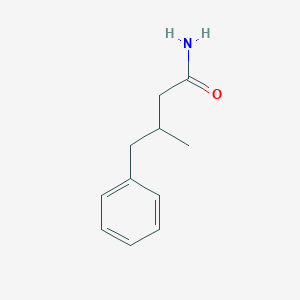
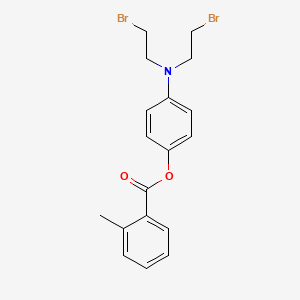
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
